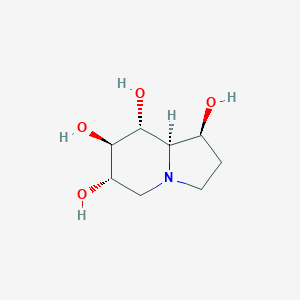
Castanospermina
Descripción general
Descripción
La castanospermina es un alcaloide indolizidínico que se aisló por primera vez de las semillas del árbol de castaño australiano, Castanospermum australe . Es un potente inhibidor de algunas enzimas glucosidasas y ha mostrado actividad antiviral in vitro y en modelos de ratón . El compuesto ha despertado un gran interés debido a sus posibles aplicaciones terapéuticas, especialmente en el tratamiento de infecciones virales y otras enfermedades.
Aplicaciones Científicas De Investigación
La castanospermina tiene una amplia gama de aplicaciones de investigación científica:
Mecanismo De Acción
La castanospermina ejerce sus efectos inhibiendo las enzimas glucosidasas, específicamente las glucosidasas I y II . Estas enzimas participan en el procesamiento de las glicoproteínas, y su inhibición interrumpe el sitio de unión para las chaperonas de lectina, lo que lleva a glicoproteínas mal plegadas . Este mecanismo es particularmente eficaz para inhibir la replicación viral, ya que muchos virus dependen de las glicoproteínas para su ciclo de vida .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Castanospermine plays a significant role in biochemical reactions, primarily as an inhibitor of glucosidase enzymes . It interacts with enzymes such as alpha- and beta-D-glucosidases, inhibiting their activity . This inhibition is due to the binding of Castanospermine to the active site of these enzymes, preventing the hydrolysis of glucosidic bonds . Additionally, Castanospermine has been shown to inhibit trehalase, an enzyme involved in the conversion of trehalose to glucose in insects . The interaction between Castanospermine and trehalase is competitive, with Castanospermine binding to the enzyme’s active site and altering its structure .
Cellular Effects
Castanospermine affects various types of cells and cellular processes. It influences cell function by inhibiting glucosidase enzymes, which are crucial for glycoprotein processing and glycolipid metabolism . This inhibition can lead to the accumulation of misfolded glycoproteins in the endoplasmic reticulum, triggering the unfolded protein response and affecting cell signaling pathways . Castanospermine also impacts gene expression by altering the glycosylation status of transcription factors and other regulatory proteins . Furthermore, it affects cellular metabolism by inhibiting the breakdown of trehalose in insects, leading to energy metabolism disruptions .
Molecular Mechanism
The molecular mechanism of Castanospermine involves its binding interactions with glucosidase enzymes. Castanospermine binds to the active site of these enzymes, mimicking the transition state of the substrate and preventing the hydrolysis of glucosidic bonds . This binding results in the inhibition of enzyme activity and subsequent effects on glycoprotein processing and glycolipid metabolism . Additionally, Castanospermine inhibits trehalase by binding to its active site and altering its structure, leading to a decrease in enzyme activity . These interactions highlight the compound’s role as a potent enzyme inhibitor.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Castanospermine change over time. The compound is relatively stable, but its inhibitory effects on enzymes can diminish with prolonged exposure due to potential degradation or cellular adaptation . Long-term studies have shown that Castanospermine can have lasting effects on cellular function, including sustained inhibition of glucosidase activity and alterations in glycoprotein processing . In in vitro studies, the stability of Castanospermine allows for consistent inhibition of target enzymes over extended periods .
Dosage Effects in Animal Models
The effects of Castanospermine vary with different dosages in animal models. At low doses, Castanospermine effectively inhibits glucosidase enzymes without causing significant toxicity . At higher doses, the compound can induce adverse effects, including hepatotoxicity and disruptions in glucose metabolism . Threshold effects have been observed, where a certain dosage is required to achieve significant enzyme inhibition . These findings highlight the importance of dosage optimization in therapeutic applications of Castanospermine.
Metabolic Pathways
Castanospermine is involved in several metabolic pathways, primarily through its interaction with glucosidase enzymes . It inhibits the hydrolysis of glucosidic bonds, affecting glycoprotein processing and glycolipid metabolism . Additionally, Castanospermine impacts the metabolic flux of trehalose in insects by inhibiting trehalase . This inhibition leads to the accumulation of trehalose and disruptions in energy metabolism . The compound’s effects on metabolic pathways underscore its potential as a therapeutic agent and a biological pesticide.
Transport and Distribution
Within cells and tissues, Castanospermine is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization . Once inside the cell, Castanospermine can accumulate in specific compartments, such as the endoplasmic reticulum, where it exerts its inhibitory effects on glucosidase enzymes . The compound’s distribution within tissues is influenced by its solubility and binding affinity to cellular components .
Subcellular Localization
Castanospermine’s subcellular localization is crucial for its activity and function. The compound is primarily localized in the endoplasmic reticulum, where it inhibits glucosidase enzymes involved in glycoprotein processing . This localization is facilitated by targeting signals and post-translational modifications that direct Castanospermine to specific compartments . The compound’s presence in the endoplasmic reticulum allows it to effectively inhibit enzyme activity and alter glycoprotein processing .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de la castanospermina implica varios pasos, comenzando con la L-lisina. La vía de biosíntesis incluye la transaminación de la L-lisina para formar ácido α-aminoadípico, que se somete a cierre de anillo y reducción para formar ácido L-pipecolínico. Este intermedio luego reacciona con malonil-CoA en una reacción de Claisen para formar un éster SCoA, que se somete a cierre de anillo para formar 1-indolizidinona. El grupo carbonilo en 1-indolizidinona se reduce a un grupo hidroxilo, y la molécula se hidroxila aún más para formar this compound .
Métodos de producción industrial: La purificación a gran escala de la this compound se puede lograr a partir de fuentes vegetales que contienen this compound, como las semillas de Castanospermum australe. El proceso implica extracción con etanol, filtración, cromatografía de intercambio catiónico ácido y cristalización . Este método es capaz de producir niveles de pureza superiores al 98% .
Análisis De Reacciones Químicas
Tipos de reacciones: La castanospermina experimenta diversas reacciones químicas, incluidas la oxidación, la reducción y la sustitución.
Reactivos y condiciones comunes:
Oxidación: La this compound se puede oxidar usando reactivos como permanganato de potasio o trióxido de cromo.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando gas hidrógeno en presencia de un catalizador de paladio.
Sustitución: Las reacciones de sustitución a menudo involucran nucleófilos como iones hidróxido o aminas.
Productos principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir compuestos deshidroxilados.
Comparación Con Compuestos Similares
La castanospermina es única entre compuestos similares debido a su inhibición específica de las enzimas glucosidasas y su potente actividad antiviral. Compuestos similares incluyen:
1-Deoxinojirimicina (DNJ): Aislado de las raíces de los árboles de morera, el DNJ también inhibe las enzimas glucosidasas y tiene propiedades antihiperglucémicas.
2,5-Dideoxi-2,5-imino-D-manitol (DMDP): Encontrado en muchas plantas y microorganismos, el DMDP inhibe las enzimas de procesamiento de glicoproteínas y tiene propiedades antihiperglucémicas.
Swainsonina: Otro alcaloide indolizidínico que inhibe la α-manosidasa y se ha estudiado por sus posibles aplicaciones terapéuticas.
La this compound destaca por su mayor potencia y su gama más amplia de actividades biológicas, particularmente sus propiedades antivirales .
Propiedades
IUPAC Name |
(1S,6S,7R,8R,8aR)-1,2,3,5,6,7,8,8a-octahydroindolizine-1,6,7,8-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4/c10-4-1-2-9-3-5(11)7(12)8(13)6(4)9/h4-8,10-13H,1-3H2/t4-,5-,6+,7+,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDVVGAQPNNXQDW-TVNFTVLESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CC(C(C(C2C1O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2C[C@@H]([C@H]([C@@H]([C@H]2[C@H]1O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601026043 | |
| Record name | Castanospermine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601026043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79831-76-8 | |
| Record name | (+)-Castanospermine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79831-76-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Castanospermine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079831768 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Castanospermine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01816 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Castanospermine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601026043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CASTANOSPERMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q0I3184XM7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















